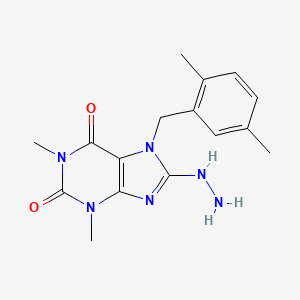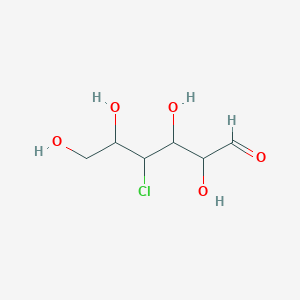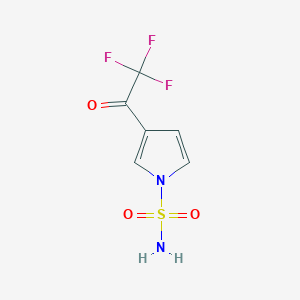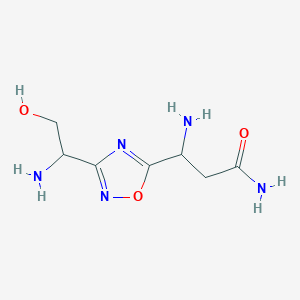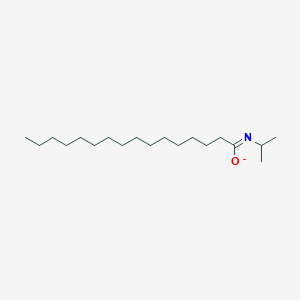
N-(1-Methylethyl)hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmitoylisopropylamide is an organic compound with the molecular formula C19H39NO and a molar mass of 297.52 g/mol . It is a colorless crystalline solid that is stable at room temperature . This compound is almost insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones . Palmitoylisopropylamide is known for its applications in various fields, including agriculture, medicine, and organic synthesis .
Métodos De Preparación
The preparation of Palmitoylisopropylamide generally involves the following steps :
Aniline Reaction: Aniline reacts with phthalic acid to generate aniline phthalate.
Dehydration: The aniline phthalate is then heated to a high temperature and dehydrated to generate Palmitoylisopropylamide.
Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized .
Análisis De Reacciones Químicas
Palmitoylisopropylamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Palmitoylisopropylamide has a wide range of scientific research applications :
Chemistry: It is used as a raw material for the synthesis of various organic compounds, including dyes, polymers, and rubber.
Biology: It is used in studies related to cell proliferation and the inhibition of fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of anandamide.
Medicine: It is used in the synthesis of various drugs, including anticancer drugs, immunosuppressants, and anti-tuberculosis drugs.
Industry: It is used as a raw material for pesticides or plant growth regulators.
Mecanismo De Acción
Palmitoylisopropylamide exerts its effects primarily by inhibiting the enzyme fatty acid amide hydrolase (FAAH) . This inhibition prevents the metabolism of anandamide, an endogenous fatty acid that activates cannabinoid receptors . By reducing the degradation of anandamide, Palmitoylisopropylamide helps maintain higher levels of this compound, which can have various physiological effects, including anti-inflammatory and analgesic properties .
Comparación Con Compuestos Similares
Palmitoylisopropylamide is similar to other compounds such as palmitoylethanolamide and oleoylethanolamide . it has unique properties that make it distinct:
Palmitoylethanolamide: This compound also inhibits FAAH but has a different molecular structure, incorporating ethanolamide instead of isopropylamide.
Oleoylethanolamide: This compound has a similar mechanism of action but differs in its fatty acid chain length and structure.
These differences in structure and function highlight the uniqueness of Palmitoylisopropylamide in its applications and effects .
Propiedades
Fórmula molecular |
C19H38NO- |
|---|---|
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
N-propan-2-ylhexadecanimidate |
InChI |
InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21)/p-1 |
Clave InChI |
TZYVUGCYYQOTQR-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC(=NC(C)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S,4R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid](/img/structure/B14785491.png)

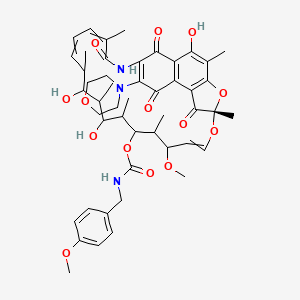
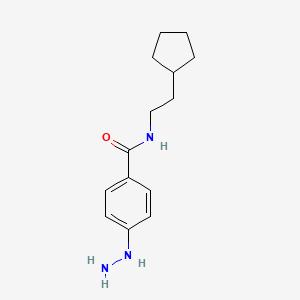

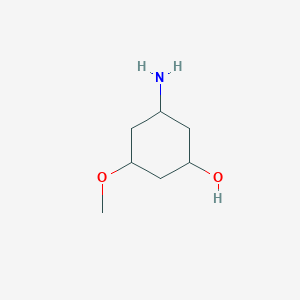

![N-{9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B14785541.png)
